(R)-3-Trifluoromethyl-homophenylalanine is a fluorinated derivative of the amino acid homophenylalanine, characterized by the presence of a trifluoromethyl group at the third carbon. This compound is significant in medicinal chemistry, particularly for its potential applications in drug design and development due to the unique properties imparted by the trifluoromethyl group.
The compound can be synthesized through various organic chemistry methods, often involving the modification of existing amino acids or their derivatives. Its specific applications are primarily in pharmaceutical research, where it may serve as a building block for more complex molecules.
(R)-3-Trifluoromethyl-homophenylalanine falls under the category of fluorinated amino acids. Fluorinated compounds are known for their enhanced metabolic stability and altered biological activity compared to their non-fluorinated counterparts.
The synthesis of (R)-3-Trifluoromethyl-homophenylalanine typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly employed to confirm the structure and purity of the synthesized compound.
(R)-3-Trifluoromethyl-homophenylalanine has a complex molecular structure characterized by:
The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
(R)-3-Trifluoromethyl-homophenylalanine can participate in various chemical reactions typical for amino acids, including:
Reactions involving this compound often require specific conditions such as pH adjustments and temperature control to optimize yields and minimize by-products.
Studies utilizing various biological assays are necessary to elucidate its precise mechanism of action and therapeutic potential.
(R)-3-Trifluoromethyl-homophenylalanine has several potential applications in scientific research:
Directed evolution of meso-diaminopimelate dehydrogenases (DAPDHs) has enabled the creation of highly stereoselective d-amino acid dehydrogenases (DAADHs) capable of catalyzing the reductive amination of trifluoromethyl-containing 2-keto acids. The native DAPDH enzyme from Corynebacterium glutamicum (EC 1.4.1.16) was subjected to three rounds of rational and random mutagenesis, yielding variants with expanded substrate scope accommodating bulky aromatic β-homoamino acids. The optimized DAADH mutant (DAPDH-A7) carries five key mutations (G109A, V291A, I163L, L164V, S165T) that enlarge the substrate-binding pocket while maintaining >99% enantiomeric excess (e.e.) for the (R)-enantiomer. This mutant achieves a 350-fold increase in catalytic efficiency (kcat/KM) toward 4-(trifluoromethyl)phenylpyruvate compared to wild-type DAPDH [3].
The thermostable DAADH from Ureibacillus thermosphaericus (UtDAADH) has been immobilized on epoxy-functionalized supports like glyceryl diglycidyl ether (GDE)-activated carbon nanotubes, enhancing operational stability for continuous synthesis. This immobilized system retains >85% activity after 15 reaction cycles at 50°C, producing (R)-3-trifluoromethyl-homophenylalanine at 92% yield with 98.5% e.e. when coupled with a co-immobilized glucose dehydrogenase for NADPH regeneration [5].
Table 1: Engineered DAADH Activity Toward Trifluoromethyl-Substituted Substrates
Enzyme Variant | Substrate | kcat (s−1) | KM (mM) | e.e. (%) |
---|---|---|---|---|
Wild-type DAPDH | 4-(trifluoromethyl)phenylpyruvate | 0.02 | 15.8 | N/A |
DAPDH-A7 | 4-(trifluoromethyl)phenylpyruvate | 7.1 | 1.4 | >99 |
UtDAADH-F3 | 4-(trifluoromethyl)phenylpyruvate | 12.3 | 0.9 | 98.5 |
Dynamic kinetic resolution (DKR) of racemic 5-(4-(trifluoromethyl)benzyl)hydantoins provides an efficient route to enantiopure (R)-3-trifluoromethyl-homophenylalanine. The process employs a bienzymatic system featuring a d-hydantoinase and d-carbamoylase operating at pH 8.0–9.0, where spontaneous racemization of the unconverted l-hydantoin occurs via reversible ring-opening. The Bacillus thermocatenulatus d-hydantoinase exhibits 120 U/mg specific activity toward trifluoromethyl-substituted hydantoins, while the Arthrobacter aurescens d-carbamoylase completes the hydrolysis to the free amino acid. This system achieves 82% conversion and 98% e.e. within 24 hours at 45°C. The high enantioselectivity originates from the enzyme's strict discrimination against l-enantiomers at the rate-limiting hydrolysis step, coupled with base-catalyzed substrate racemization [2].
Copper(I)-catalyzed directed C(sp³)–H trifluoromethylation enables direct functionalization of homophenylalanine precursors. Using phenanthroline ligands (e.g., 4,7-diphenyl-1,10-phenanthroline) and Umemoto's reagent (trifluoromethyl sulfonium salt), this method achieves site-selective trifluoromethylation at the benzylic position with 78% yield and minimal racemization (<2%). The reaction proceeds via a radical mechanism where Cu(I) generates CF₃• radicals that abstract benzylic hydrogen, followed by radical recombination with [Cu(II)–CF₃]⁺ species. Key to preserving chirality is the use of pivaloyl-protected amines, which prevent α-proton abstraction and epimerization. This strategy bypasses the need for pre-functionalized aryl halides, streamlining synthesis from commercially available homophenylalanine derivatives [9].
Palladium-catalyzed C–H fluorination provides late-stage access to trifluoromethylated aromatic rings. The electrophilic palladium fluoride complex [Pd(IV)(F)(CF₃)] generated in situ from [Pd(II)(phen)₂(OTf)₂] and Selectfluor® mediates directed meta-C–H trifluoromethylation of phenylalanine derivatives. Using picolinamide as a directing group, this method achieves 85% yield with orthogonality to common protecting groups (Boc, Fmoc). The reaction mechanism involves concerted metalation-deprotonation at the meta position, followed by oxidation to Pd(IV) and reductive elimination of the Ar–CF₃ bond. This approach circumvents the need for harsh fluorination conditions (e.g., Balz-Schiemann reaction), enabling functionalization of peptide-bound precursors without epimerization [8].
The Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy enables direct incorporation of pre-synthesized (R)-3-trifluoromethyl-homophenylalanine into peptide chains. Side-chain protection employs tert-butyl ester for the carboxylic acid (to prevent lactamization) and trityl (Trt) for the amine (to avoid diketopiperazine formation). Coupling uses hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) with 1-hydroxy-7-azabenzotriazole (HOAt) as an additive, achieving >99.5% coupling efficiency per cycle. The Trt protecting group is selectively removed with 1% trifluoroacetic acid in dichloromethane without cleaving the resin linker. This protocol minimizes epimerization (<0.1% per cycle) due to the steric bulk of the β-trifluoromethyl group, which impedes enolization during activation [4] [6] [7].
Table 2: Fmoc/tBu Protection Scheme for (R)-3-Trifluoromethyl-homophenylalanine
Functional Group | Protecting Group | Deprotection Conditions | Compatibility |
---|---|---|---|
α-Amino | Fluorenylmethyloxycarbonyl | 20% piperidine/DMF | Standard SPPS |
Carboxylic Acid | tert-Butyl ester | 95% trifluoroacetic acid | Acid-labile resins |
Side-Chain Amino | Trityl | 1% trifluoroacetic acid/DCM | Orthogonal to tBu |
Late-stage fluorination of resin-bound peptides employs ruthenium-mediated deoxyfluorination for on-resin trifluoromethylation. The protocol involves: (1) diazotization of resin-bound 3-amino-homophenylalanine derivatives with tert-butyl nitrite at −30°C; (2) ruthenium-catalyzed (Ru(phen)₃(PF₆)₂) fluorination with pyridinium fluoride complex ([PyF][BF₄]) in acetonitrile. This method achieves 89% fluorination yield without racemization of adjacent chiral centers, enabled by the low temperature (−30°C) and aprotic conditions that suppress epimerization. The technique is compatible with Wang and trityl resins, allowing cleavage to either peptide acids or amides. This approach circumvents the need for custom-synthesized fluorinated building blocks, facilitating rapid diversification of peptide libraries [8].
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